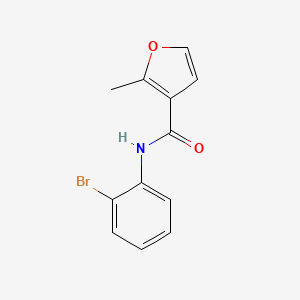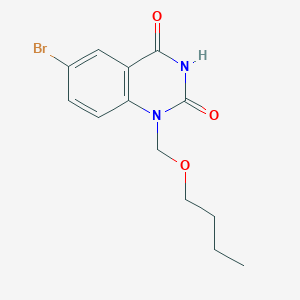
6-Bromo-1-(butoxymethyl)quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemistry
In chemistry, 6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial activities. The presence of the bromine atom and butoxymethyl group may enhance these properties, making it a promising candidate for drug development .
Industry
In the industrial sector, 6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and butoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets, enhancing its efficacy and reducing potential side effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione include other quinazoline derivatives with different substituents, such as:
- 6-bromo-1-(methoxymethyl)-3H-quinazoline-2,4-dione
- 6-chloro-1-(butoxymethyl)-3H-quinazoline-2,4-dione
- 6-bromo-1-(ethoxymethyl)-3H-quinazoline-2,4-dione
Uniqueness
The uniqueness of 6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione lies in its specific combination of substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom and butoxymethyl group provides distinct properties that can be leveraged for various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15BrN2O3 |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
6-bromo-1-(butoxymethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C13H15BrN2O3/c1-2-3-6-19-8-16-11-5-4-9(14)7-10(11)12(17)15-13(16)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,17,18) |
InChI Key |
SIRACVGITUAENJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1C2=C(C=C(C=C2)Br)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B15152697.png)
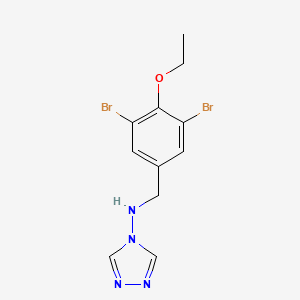
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B15152709.png)
![3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid](/img/structure/B15152713.png)
![1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B15152729.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine](/img/structure/B15152735.png)

![10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152748.png)
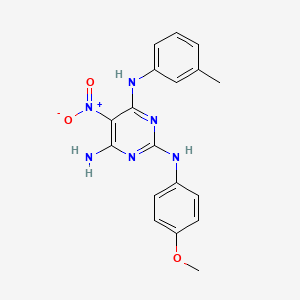
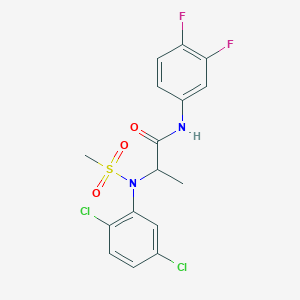
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B15152789.png)
![3-hydroxy-7,7-dimethyl-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152791.png)
![2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide](/img/structure/B15152798.png)
